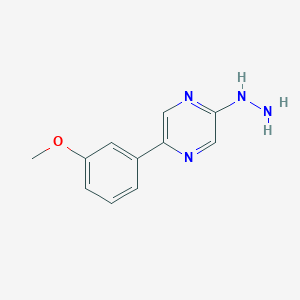
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a phosphoric anhydride moiety, making it a versatile molecule in biochemical and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt typically involves the phosphorylation of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid. This reaction is carried out under controlled conditions using phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like potassium hydroxide. The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The process involves the careful control of temperature, pH, and reactant concentrations. The final product is purified through crystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphorylated sugars, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is used to study phosphorylation processes and enzyme kinetics. It serves as a substrate for various kinases and phosphatases, helping to elucidate their mechanisms of action.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as antiviral and anticancer agents. Its ability to interact with biological molecules makes it a promising candidate for drug development.
Industry
Industrially, this compound is used in the production of biodegradable polymers and as an additive in food and cosmetics. Its biocompatibility and non-toxic nature make it suitable for various applications.
作用机制
The mechanism of action of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. In phosphorylation reactions, it acts as a donor of phosphate groups, facilitating the transfer of phosphate to other molecules.
相似化合物的比较
Similar Compounds
- (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
- (2R,3R,4R,5R)-2,3,5,6-tetrahydroxyhexanoic acid
- (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl
Uniqueness
What sets (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt apart from similar compounds is its phosphoric anhydride moiety, which imparts unique reactivity and functionality. This feature allows it to participate in phosphorylation reactions, making it a valuable tool in biochemical research and industrial applications.
属性
分子式 |
C6H11K2O10P |
|---|---|
分子量 |
352.32 g/mol |
IUPAC 名称 |
dipotassium;[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl] phosphate |
InChI |
InChI=1S/C6H13O10P.2K/c7-1-2(8)3(9)4(10)5(11)6(12)16-17(13,14)15;;/h2-5,7-11H,1H2,(H2,13,14,15);;/q;2*+1/p-2/t2-,3-,4+,5-;;/m1../s1 |
InChI 键 |
DSIVDHDJHGHGCV-ZBHRUSISSA-L |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)OP(=O)([O-])[O-])O)O)O)O)O.[K+].[K+] |
规范 SMILES |
C(C(C(C(C(C(=O)OP(=O)([O-])[O-])O)O)O)O)O.[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


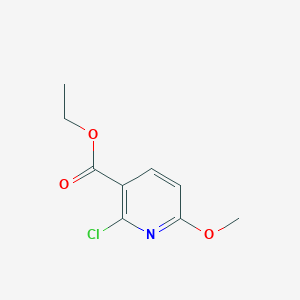
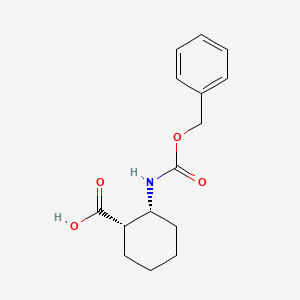
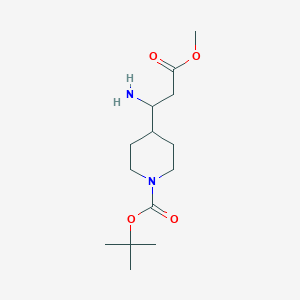
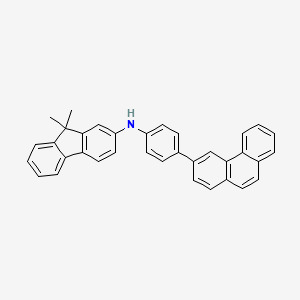
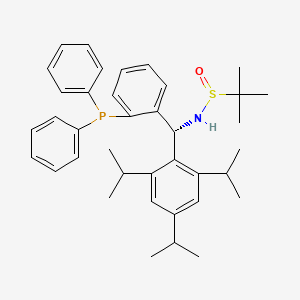




![4,6-Dibromo-2-chloro-1H-benzo[d]imidazole](/img/structure/B13652750.png)
![2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride](/img/structure/B13652752.png)
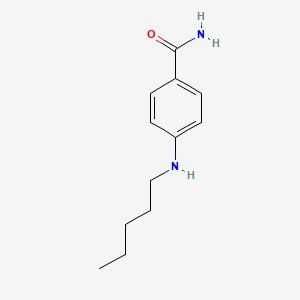
![3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B13652767.png)
